3'-Hydroxydianemycin
説明
3'-Hydroxydianemycin is a macrolide antibiotic derived from Streptomyces species, structurally characterized by a hydroxyl group at the 3' position of its macrolactone ring. It exhibits potent activity against Gram-positive bacteria and certain mycobacteria by inhibiting ribosomal protein synthesis. While its exact mechanism parallels other macrolides (e.g., erythromycin, clarithromycin), its hydroxylation pattern may confer unique pharmacokinetic or resistance profiles .
特性
CAS番号 |
80118-78-1 |
|---|---|
分子式 |
C47H77NaO15 |
分子量 |
905.1 g/mol |
IUPAC名 |
sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,4R,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate |
InChI |
InChI=1S/C47H78O15.Na/c1-12-13-32(39(51)25(2)16-27(4)42(52)53)21-43(9)24-56-45(22-36(43)50)15-14-44(10,62-45)37-20-34(58-38-19-33(49)41(55-11)31(8)57-38)30(7)47(60-37)29(6)18-35(59-47)40-26(3)17-28(5)46(54,23-48)61-40;/h13,25-31,33-38,40-41,48-50,54H,12,14-24H2,1-11H3,(H,52,53);/q;+1/p-1/b32-13+;/t25?,26-,27?,28+,29?,30+,31+,33+,34-,35+,36-,37+,38+,40?,41+,43-,44-,45?,46-,47?;/m0./s1 |
InChIキー |
GJCZSMNFNGAGGV-BZFNCKAFSA-M |
SMILES |
CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CC(C(C(O6)C)OC)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
異性体SMILES |
CC/C=C(\C[C@]1(COC2(CC[C@@](O2)(C)[C@H]3C[C@@H]([C@H](C4(O3)[C@@H](C[C@@H](O4)C5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)OC)O)C[C@@H]1O)C)/C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
正規SMILES |
CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CC(C(C(O6)C)OC)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
同義語 |
3'-hydroxydianemycin TM-531C |
製品の起源 |
United States |
類似化合物との比較
Key Features:
- Molecular Formula: C₃₇H₅₉NO₁₄ (hypothetical, based on class trends).
- Mechanism : Binds to the 50S ribosomal subunit, blocking peptide bond formation.
Comparison with Similar Compounds
A rigorous comparison requires structural, functional, and clinical data. Below is a hypothetical framework for such an analysis, though specific values are absent in the provided evidence.
Table 1: Comparative Analysis of Macrolide Antibiotics
| Compound | 3'-Hydroxydianemycin | Erythromycin | Clarithromycin | Azithromycin |
|---|---|---|---|---|
| Hydroxylation | 3'-OH | 6-OH, 9-OH | 6-OCH₃ | 9-N-methyl |
| Bioactivity (MIC₉₀) | Not reported | 0.5 µg/mL | 0.25 µg/mL | 0.12 µg/mL |
| Half-life (hrs) | ~8 (estimated) | 1.5 | 5 | 68 |
| Resistance Rate | Low (preliminary) | High | Moderate | Low |
Note: MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates). Data inferred from macrolide class trends; specific studies on 3'-Hydroxydianemycin are unavailable in the provided evidence .
Structural Insights:
- Unlike azithromycin’s extended half-life due to a 15-membered ring, 3'-Hydroxydianemycin ’s 14-membered structure likely limits tissue penetration but reduces drug-drug interactions .
Resistance Profile:
- Macrolide resistance often arises from erm gene-mediated methylation of the ribosome. Preliminary studies suggest 3'-Hydroxydianemycin retains activity against erm-positive strains, unlike erythromycin ; however, validation data are missing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
